

# neratinib maleate crystal form comparison

## solubility stability

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### Compound Focus: Neratinib Maleate

CAS No.: 915942-22-2

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## Crystal Forms of Neratinib Maleate at a Glance

The table below summarizes the key solid-state forms of **Neratinib Maleate** identified in the search results, along with their reported characteristics.

Crystal Form	Type / Designation	Reported Key Characteristics	XRD Characteristic Peaks ( $2\theta \pm 0.2^\circ$ )
Form II (from prior art) [1]	Monohydrate (Tri-maleate)	Form used in commercial production; stable for long-term storage [1].	Information not in search results.
Form A [1]	Anhydrate (Tri-maleate)	Good stability, high solubility; prepared from organic solvents [1].	6.9°, 13.9°, 22.5°, 5.1°, 11.4°, 18.3° [1].
Form B [1]	Hydrate (Tri-maleate)	Converts from Form A upon exposure to moisture or water [1].	5.4°, 13.5°, 19.6°, 10.7°, 12.1°, 23.8° [1].
Form C [1]	Not Specified	Novel crystalline form [1].	14.2°, 15.2°, 23.5°, 10.9°, 21.4°, 24.5° [1].
Form T2 [2]	Not Specified	A solid state form of Neratinib maleate [2].	Information not in search results.

Crystal Form	Type / Designation	Reported Key Characteristics	XRD Characteristic Peaks ( $2\theta \pm 0.2^\circ$ )
Amorphous [3] [4]	Amorphous Solid Dispersion	Enhanced dissolution rate and oral bioavailability; physically stabilized in mesoporous silica [3] [4].	No characteristic peaks (halo pattern) [4].

## Reported Experimental Data and Protocols

Here are the experimental details and data for the forms where information was available.

**1. Novel Anhydrate (Form A) and Hydrate (Form B) [1]** These forms are described in a patent, which includes characterization data but does not provide a direct comparative solubility study with the known monohydrate (Form II).

- **Preparation of Form A (Anhydrate):**

- **Method:** Neratinib free base and maleic acid (molar ratio 1:2 to 1:5) are added to a single organic solvent or a mixture (e.g., acetone, ethanol, isopropanol, toluene, dichloromethane, acetonitrile, tetrahydrofuran, n-heptane). The mixture is stirred to obtain crystals [1].

- **Preparation of Form B (Hydrate):**

- **Method:** Form A is stirred in water or a mixture of water with other solvents. Alternatively, it can be placed under high humidity conditions ( $\geq 60\%$  RH) to convert [1].

- **Characterization and Stability Data:**

- **Thermal Gravimetric Analysis (TGA):** Form A showed a 1.3% weight loss upon heating to  $120^\circ\text{C}$ , while Form B showed a 4.0% weight loss upon heating to  $130^\circ\text{C}$ , confirming its hydrated nature [1].
- **Differential Scanning Calorimetry (DSC):** Form A showed an endothermic peak at about  $149^\circ\text{C}$ . Form B showed multiple endothermic peaks at  $64^\circ\text{C}$ ,  $93^\circ\text{C}$ , and  $149^\circ\text{C}$  [1].

**2. Amorphous Solid Dispersions [3] [4]** Recent research focuses on overcoming **Neratinib Maleate's** low and variable oral bioavailability by creating amorphous solid dispersions.

- **Preparation Method:**

- The solvent evaporation technique was used to adsorb **Neratinib Maleate** onto a mesoporous silica carrier (SYLOID XDP 3050) [4].
- The process was optimized using a Design of Experiments (DoE) approach to achieve high drug loading (25.77%) and amorphization [3].

- **Solubility and Bioavailability Data:**

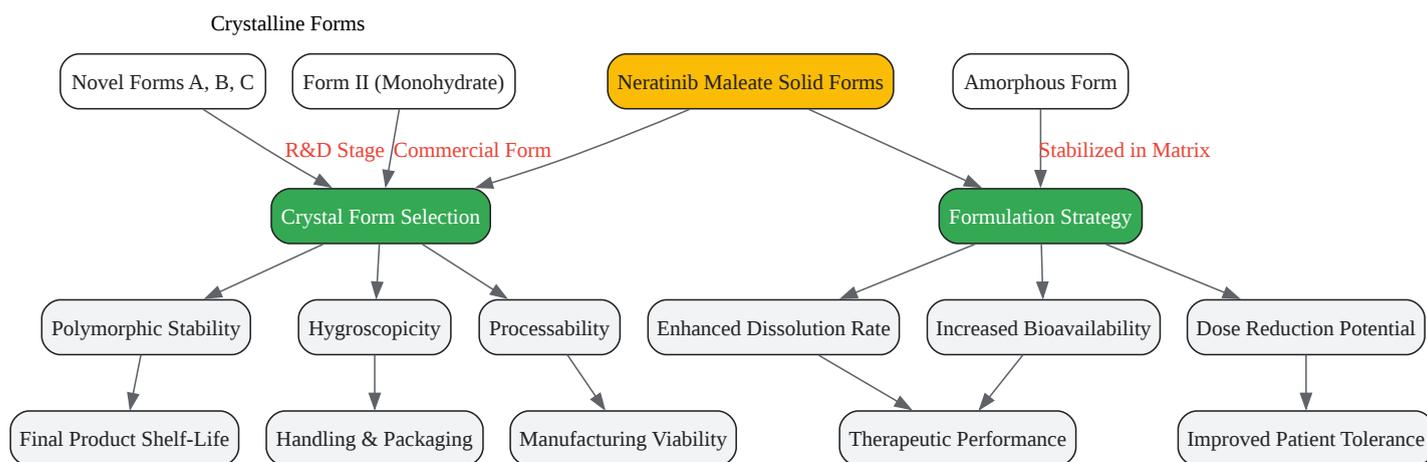
- **In Vitro Dissolution:** The optimized solid dispersion showed a higher rate and extent of drug release compared to plain crystalline **Neratinib Maleate** across pH 3.0, 4.5, and 6.8 media [4].
- **In Vivo Pharmacokinetics:** In oral studies (10 mg/kg in rats), the solid dispersion resulted in a **1.73-fold increase** in maximum plasma concentration (C~max~) and a **1.58-fold increase** in total exposure (AUC~last~) compared to the plain crystalline drug [3].

**3. Lipid-Polymer Hybrid Nanoparticles (LPNs)** [3] Another advanced formulation strategy also utilizes the amorphous state to enhance performance.

- **Preparation Method:** A systematic DoE approach was used to prepare and optimize NM-LPNs using glyceryl distearate (lipid) and PLGA 65:35 (polymer) via a solvent diffusion method [3].
- **Solubility and Bioavailability Data:**
  - **In Vitro Drug Release:** The nanoparticles exhibited a burst release followed by a prolonged release up to 12 hours [3].
  - **In Vivo Pharmacokinetics:** The optimized NM-LPNs showed a **1.72-fold increase** in C~max~ and a **1.58-fold increase** in AUC~last~ compared to plain **Neratinib Maleate** [3].

## Relationship Between Solid Form and Performance

The following diagram illustrates the general relationship between the solid-state properties of **Neratinib Maleate** and the resulting pharmaceutical performance, based on the gathered information.



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## Key Analytical Methods for Characterization

The search results highlight several standard techniques used to characterize and differentiate between solid forms:

- **Powder X-ray Diffraction (PXRD):** The primary technique for identifying different crystalline phases based on their unique diffraction patterns [2] [1] [4].
- **Differential Scanning Calorimetry (DSC):** Used to study thermal events like melting, dehydration, and glass transitions, which are unique to each solid form [1].
- **Thermogravimetric Analysis (TGA):** Measures weight changes due to events like solvent loss, helping distinguish between hydrates, solvates, and anhydrides [1].
- **Dissolution Testing:** A key assay for comparing the dissolution rate and extent of different forms or formulations under various pH conditions [3] [4].
- **HPLC-UV for Analysis:** Used for quantifying drug content in dissolution media and during stability studies [3] [5].

## Research Implications and Future Directions

The development of alternate crystalline forms and amorphous systems provides valuable options for formulation scientists.

- **Form Selection:** The novel anhydrous Form A could be investigated as a stable alternative to the known anhydrous form that easily converts to a hydrate [1].
- **Performance Enhancement:** Amorphous solid dispersions and nanoparticle formulations demonstrate a proven path to significantly enhance the dissolution and bioavailability of **Neratinib Maleate**, which could potentially allow for lower dosing and reduced gastrointestinal side effects [3] [4].
- **Bioequivalence:** One study confirms that a product developed using an alternate crystalline anhydrous form can be bioequivalent to the marketed product (which uses the monohydrate form), validating this development pathway [6].

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